
Mecamylamine hydrochloride
Übersicht
Beschreibung
Mecamylamine hydrochloride is a non-selective, non-competitive antagonist of the nicotinic acetylcholine receptors. It was introduced in the 1950s as an antihypertensive drug. This compound is a secondary aliphatic amine and has been used for various medical and research purposes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Mecamylamin-Hydrochlorid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung der bicyclischen Struktur und die anschließende Methylierung umfassen. Der Syntheseweg beinhaltet typischerweise die Reaktion eines bicyclischen Ketons mit Methylamin unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Mecamylamin-Hydrochlorid umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie Reinigung, Kristallisation und Trocknung, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mecamylamin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur von Mecamylamin-Hydrochlorid verändern und zu verschiedenen Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Es werden verschiedene Reagenzien eingesetzt, darunter Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene Ketone oder Alkohole liefern, während Substitution verschiedene alkylierte Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Hypertension Treatment
Mecamylamine was originally developed as an antihypertensive agent, effective in managing moderately severe to severe essential hypertension and uncomplicated cases of malignant hypertension. Its mechanism involves blocking ganglionic transmission, leading to reduced sympathetic tone and vasodilation, which lowers blood pressure . Despite its effectiveness, the use of mecamylamine for hypertension has diminished due to side effects at therapeutic doses.
Smoking Cessation
Recent studies have highlighted the efficacy of mecamylamine in smoking cessation programs. It acts on the central nervous system by blocking α3β4 nicotinic receptors, which are implicated in nicotine addiction. This application has gained traction as a potential treatment for tobacco dependence, showing promise in reducing cravings and withdrawal symptoms .
Neuropsychiatric Disorders
Mecamylamine has been investigated for its potential benefits in treating various neuropsychiatric disorders, including:
- Tourette Syndrome : It has shown efficacy in alleviating tics when other treatments have failed .
- Major Depression : A Phase II trial indicated that mecamylamine could provide therapeutic effects in patients with major depression, suggesting its role as an adjunct treatment .
Cognitive Function Studies
Mecamylamine is utilized in cognitive function research as a nicotinic anticholinergic challenge model. A study compared its effects with scopolamine, revealing that mecamylamine induced a temporary decline in cognitive performance without significant sedation, making it a valuable tool for investigating cognitive processes and the pharmacology of nicotinic receptor agonists .
Substance Abuse Research
The compound has been employed in studies examining the effects of nicotine and cocaine on locomotor activity. Mecamylamine administration significantly reduced drug-induced activity levels, indicating its potential role in mitigating the effects of these substances and suggesting further exploration into its use for treating substance use disorders .
Clinical Trial on Depression
In a double-blind placebo-controlled trial involving Indian patients with major depression, mecamylamine demonstrated significant antidepressant-like effects at doses lower than those typically used for hypertension. This suggests a favorable toxicity profile at lower doses while maintaining efficacy .
Efficacy in Tourette Syndrome
A retrospective analysis showed that patients with Tourette syndrome experienced sustained relief from tics following treatment with mecamylamine after standard therapies failed. This case highlights the drug's potential as a secondary treatment option .
Wirkmechanismus
Mecamylamine hydrochloride acts as a ganglionic blocker, preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in a reduction in sympathetic tone, vasodilation, and reduced cardiac output, leading to its antihypertensive effects. The compound crosses the blood-brain barrier and exerts its effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Hexamethonium: Another ganglionic blocker used for similar purposes but with different pharmacokinetic properties.
Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.
Nicotine: Although primarily an agonist, it shares some structural similarities and targets the same receptors
Uniqueness: Mecamylamine hydrochloride is unique due to its non-selective, non-competitive antagonism of nicotinic acetylcholine receptors. This broad activity profile makes it a valuable tool in research and a potential therapeutic agent for various conditions .
Biologische Aktivität
Mecamylamine hydrochloride is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs) that has garnered attention for its diverse biological activities, particularly in the central nervous system (CNS) and its potential therapeutic applications. This article explores the biological activity of mecamylamine, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
Mecamylamine acts primarily as a non-competitive antagonist at various nAChR subtypes. Its ability to cross the blood-brain barrier allows it to exert effects within the CNS, where it inhibits the action of acetylcholine at postsynaptic receptors. This inhibition is particularly noted in the following receptor subtypes:
Receptor Subtype | IC50 Value (μM) |
---|---|
α3β4 | 0.64 |
α4β2 | 2.5 |
α3β2 | 3.6 |
α7 | 6.9 |
These values indicate the potency of mecamylamine in blocking receptor activity, demonstrating its broad impact on cholinergic signaling pathways .
Therapeutic Applications
Mecamylamine has been investigated for various therapeutic applications beyond its initial use as an antihypertensive agent. Notable areas of research include:
- Smoking Cessation : Mecamylamine has been shown to reduce withdrawal symptoms in smokers, making it a candidate for aiding smoking cessation efforts .
- Tourette Syndrome : Clinical studies have indicated that mecamylamine may alleviate symptoms associated with Tourette syndrome, particularly in reducing comorbid conditions like ADHD and depression in children .
- Depression : The compound exhibits antidepressant-like effects in animal models and has been studied for its potential to treat depression, particularly in patients with substance use disorders .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of mecamylamine:
- Hypertension Treatment : A study involving 35 patients with severe hypertension found that mecamylamine effectively reduced blood pressure without significant adverse effects at lower doses (starting at 2.5 mg) .
- Neuropsychiatric Disorders : In children with Tourette syndrome, mecamylamine improved social functioning and reduced emotional outbursts without eliminating physical tics, indicating a selective benefit for behavioral symptoms .
- Animal Models : Research using rodent models has demonstrated that mecamylamine can block nicotine-induced behaviors, suggesting its utility in managing nicotine addiction .
Side Effects and Considerations
Despite its therapeutic potential, mecamylamine is associated with several side effects due to its non-selective nature:
Eigenschaften
IUPAC Name |
N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896795 | |
Record name | N,2,3,3-Tetramethyl-2-norbornanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-39-1 | |
Record name | Mecamylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mecamylamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MECAMYLAMINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,2,3,3-Tetramethyl-2-norbornanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mecamylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECAMYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4956DJR58O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mecamylamine Hydrochloride exert its effects within the body?
A1: this compound is a non-selective nicotinic acetylcholine receptor (nAChR) antagonist. [, , , , ] It works by binding to nAChRs, primarily those found at autonomic ganglia, effectively blocking the action of acetylcholine. [, , , ] This blockade inhibits signal transmission through these ganglia, leading to a decrease in sympathetic nervous system activity. [, , ] Consequently, this compound exerts effects like reducing blood pressure and heart rate. [, , , ]
Q2: Can you elaborate on the specific nicotinic receptor subtypes targeted by this compound?
A2: While this compound acts as a non-selective antagonist of nAChRs, studies show it exhibits a higher affinity for α3β4 and α4β2 receptor subtypes. [] Further research highlights its ability to block α7nAChRs, contributing to its anti-inflammatory effects. [] Notably, its interaction with specific nAChR subtypes contributes to its diverse pharmacological effects. [, , ]
Q3: What is the chemical structure of this compound?
A3: this compound is a secondary amine with the molecular formula C11H22ClN. [] Its molecular weight is 203.74 g/mol. [] While the provided research papers don't delve into detailed spectroscopic data, its structure has been confirmed through X-ray diffraction analysis, revealing the absolute configuration of its enantiomers. []
Q4: Does this compound possess any catalytic properties?
A4: The provided research does not highlight any catalytic properties of this compound. Its primary mechanism of action revolves around its antagonist activity at nAChRs, influencing various physiological processes. [, , , , ]
Q5: Has computational chemistry been employed in research on this compound?
A5: While the provided research doesn't directly use computational methods like QSAR modeling for this compound, it's worth noting that such techniques are valuable in drug discovery. They help predict the activity and potency of molecules based on their structure. Applying these techniques to this compound could potentially reveal valuable insights into its structure-activity relationships and guide the development of novel nAChR antagonists.
Q6: How does modifying the structure of this compound affect its activity?
A6: Modifying this compound's structure could significantly impact its activity, potency, and selectivity for different nAChR subtypes. [] For instance, altering its substituents might influence its binding affinity to specific receptor subtypes, thereby altering its pharmacological effects. [] Further research exploring these structural modifications could contribute to the development of more selective and potent nAChR modulators.
Q7: What are the known toxicological effects of this compound?
A8: this compound has been associated with various side effects, including constipation, blurred vision, dry mouth, and orthostatic hypotension. [, , ] In some cases, it has been linked to a neuromuscular disorder characterized by anxiety, tremors, and even convulsions. [, ] These findings emphasize the need for careful patient monitoring and dose adjustment when using this drug.
Q8: What are the pharmacokinetic properties of this compound?
A9: this compound is well-absorbed when administered orally. [] The research suggests that it effectively blocks conduction through autonomic ganglia. [, ] While specific details about its distribution, metabolism, and excretion aren't extensively covered, the research highlights its impact on the autonomic nervous system. [, ] Further research on its pharmacokinetic profile would enhance our understanding of its duration of action and potential for drug interactions.
Q9: Has this compound demonstrated efficacy in in vitro or in vivo models?
A10: Research shows this compound's efficacy in various experimental models. In vitro studies demonstrate its ability to inhibit cell proliferation and migration induced by lipopolysaccharide in RAW 264.7 macrophages, suggesting anti-inflammatory properties. [] In vivo studies using rodent models reveal its effects on gastrointestinal transit, passive avoidance learning, and spatial working memory. [, , ] Furthermore, clinical observations suggest its potential in treating hypertension, although accompanied by side effects. [, , , ]
Q10: What are the implications of this compound's effects on the cholinergic system for potential therapeutic applications?
A12: this compound's impact on the cholinergic system, particularly its interaction with nicotinic acetylcholine receptors, holds implications for various therapeutic applications. [, , , , ] Its ability to modulate cholinergic activity suggests potential for managing conditions like hypertension, pain, and inflammation. [, , , , , , ] Further research exploring its effects on different cholinergic pathways and receptor subtypes could lead to novel treatments for neurological disorders, gastrointestinal disorders, and inflammatory conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.